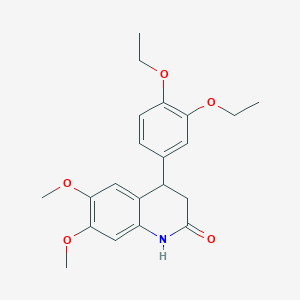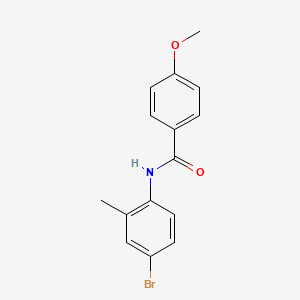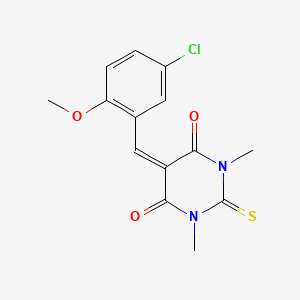
4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolinone derivatives, including compounds similar to "4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone," involves cyclization reactions of NO-1886 derivatives, leading to a novel series of quinazolines and 4(3H)-quinazolinones. These derivatives, especially when bearing a 4-[(diethoxyphosphoryl)-methyl]phenyl group, demonstrate hypolipidemic activities by lowering triglyceride and cholesterol levels (Kurogi et al., 1996). Additionally, the synthesis of related 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones from specific precursors has been reported, showcasing methods to introduce variability into the quinolinone core (Hassan et al., 2017).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is characterized by dihedral angles formed by the quinoline ring system with substituents, indicating the spatial arrangement that may influence their reactivity and biological activity. For example, certain quinolinone compounds exhibit specific dihedral angles, affecting their hydrogen bonding and stabilization in crystalline forms (Shahani et al., 2010).
Chemical Reactions and Properties
Quinolinone derivatives undergo various chemical reactions, including cyclizations and derivatizations, to produce compounds with diverse functionalities. For instance, electrosynthetic methods have been developed for the synthesis of 3-chloro-1,4-disubstituted-2(1H)-quinolinones, demonstrating the versatility of quinolinone chemistry (Batanero & Barba, 2003).
Aplicaciones Científicas De Investigación
Macromolecular Adduct Formation and Metabolism
Studies on heterocyclic amines, such as MeIQx and PhIP, which are structurally related to 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, have provided insights into macromolecular adduct formation and metabolism. Accelerator mass spectrometry (AMS) has facilitated the investigation of protein and DNA adduct levels by low doses of these compounds in rodents, comparing the adduct levels to those formed in humans. This research suggests significant differences in metabolite profiles between humans and rodents, highlighting the human tendency towards more N-hydroxylation (bioactivation) and less ring oxidation (detoxification) (Turteltaub et al., 1999).
Human Biomonitoring Method for Ethoxyquin
The development of a human biomonitoring (HBM) method for ethoxyquin (EQ) showcases another application of related compounds. Through a metabolism study involving oral doses of EQ, researchers identified unchanged EQ and the major metabolite 2,2,4-trimethyl-6(2H)-quinolinone (EQI) as urinary excretion products. This study exemplifies the effectiveness of using biomonitoring to assess exposure to specific compounds in the general population, providing a foundation for similar research on 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone (Stoeckelhuber et al., 2020).
Phototoxicity Comparison
The exploration of fluoroquinolone phototoxicity, specifically comparing moxifloxacin (which shares a quinolinone structure) with lomefloxacin in human volunteers, provides valuable insights into the phototoxic potential of similar compounds. Moxifloxacin's methoxy group at position 8 of the quinolone structure, believed to confer reduced phototoxicity, offers a relevant model for assessing the phototoxicity of 4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone (Man et al., 1999).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,4-diethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-26-17-8-7-13(9-20(17)27-6-2)14-11-21(23)22-16-12-19(25-4)18(24-3)10-15(14)16/h7-10,12,14H,5-6,11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYGJBFXRBEEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-2-pyridinyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5591714.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5591721.png)
![N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5591727.png)
![8-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591731.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5591745.png)
![({5-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5591750.png)



![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B5591786.png)
![8-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591791.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)
![2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)